molecular formula C23H31NO B14529345 5-Nonanone, 2-(dimethylamino)-4,4-diphenyl- CAS No. 62572-82-1

5-Nonanone, 2-(dimethylamino)-4,4-diphenyl-

Cat. No.: B14529345
CAS No.: 62572-82-1
M. Wt: 337.5 g/mol
InChI Key: DUURDWSSXDZDJX-UHFFFAOYSA-N
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Description

5-Nonanone, 2-(dimethylamino)-4,4-diphenyl- is an organic compound characterized by a nine-carbon backbone with a ketone functional group positioned at the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nonanone, 2-(dimethylamino)-4,4-diphenyl- typically involves the reaction of nonanal with dimethylamine and diphenylmethanol under controlled conditions. The reaction is usually facilitated by an acid catalyst, such as sulfuric acid, to promote the formation of the ketone functional group.

Industrial Production Methods

Industrial production of this compound often involves the oxidation of nonanal using an oxidizing agent like potassium permanganate. This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Nonanone, 2-(dimethylamino)-4,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions, where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ketones, depending on the substituent introduced.

Scientific Research Applications

5-Nonanone, 2-(dimethylamino)-4,4-diphenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of metabolic pathways and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other chemical products.

Mechanism of Action

The mechanism of action of 5-Nonanone, 2-(dimethylamino)-4,4-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include the modulation of enzyme activity and the alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-Nonanone: Another ketone with a similar structure but different functional groups.

    5-Methyl-2-octanone: A ketone with a similar carbon backbone but different substituents.

Uniqueness

5-Nonanone, 2-(dimethylamino)-4,4-diphenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino and diphenyl groups make it particularly useful in specialized applications, such as in the synthesis of complex organic molecules and in the study of enzyme interactions.

Properties

CAS No.

62572-82-1

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

2-(dimethylamino)-4,4-diphenylnonan-5-one

InChI

InChI=1S/C23H31NO/c1-5-6-17-22(25)23(18-19(2)24(3)4,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,19H,5-6,17-18H2,1-4H3

InChI Key

DUURDWSSXDZDJX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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